REACTION_CXSMILES
|
[NH:1]1[C:9]2[C:4](=[CH:5][C:6]([C:10]([OH:12])=[O:11])=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.[Br-].[Li+].BrBr.BrBr.[Li+].[Br-].N1C2C(=CC=CC=2)C=C1C(O)=[O:31]>C(O)C.C(O)(=O)C.[Zn].C(O)(C)(C)C>[NH:1]1[C:9]2[C:4](=[CH:5][C:6]([C:10]([OH:12])=[O:11])=[CH:7][CH:8]=2)[CH2:3][C:2]1=[O:31] |f:1.2,4.5.6|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
N1C=CC2=CC(=CC=C12)C(=O)O
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
180 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)O
|
Name
|
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
[Br-].[Li+]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
bromine LiBr
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrBr.[Li+].[Br-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C(=CC2=CC=CC=C12)C(=O)O
|
Name
|
|
Quantity
|
20 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Type
|
CUSTOM
|
Details
|
was stirred at +5 to +15° C. bath for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
(After a complete addition the addition funnel
|
Type
|
WASH
|
Details
|
was then washed with EtOH (2×5 mL)
|
Type
|
ADDITION
|
Details
|
the washings were added to the reaction
|
Type
|
ADDITION
|
Details
|
mix)
|
Type
|
ADDITION
|
Details
|
At the end of the bromine addition the cooling bath
|
Type
|
ADDITION
|
Details
|
the reaction mix
|
Type
|
WAIT
|
Details
|
at 15° C. for additional 15 min
|
Duration
|
15 min
|
Type
|
ADDITION
|
Details
|
The reaction mixture was then diluted with additional acetic acid 100 mL
|
Type
|
STIRRING
|
Details
|
the mixture was stirred in an open flask on ambient water bath overnight (16 hours)
|
Duration
|
16 h
|
Type
|
FILTRATION
|
Details
|
The next day, the precipitated solids were collected by filtration
|
Type
|
WASH
|
Details
|
washed with ethanol
|
Type
|
CUSTOM
|
Details
|
dried by suction
|
Type
|
ADDITION
|
Details
|
The solid (containing
|
Type
|
ADDITION
|
Details
|
a mix of the product, unreacted Zn metal and Zn salts)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
EXTRACTION
|
Details
|
The extraction with boiling methanol
|
Type
|
CUSTOM
|
Details
|
to separate the unreacted Zn metal from the product
|
Type
|
CUSTOM
|
Details
|
The combined methanolic filtrates were evaporated to dryness
|
Type
|
ADDITION
|
Details
|
Separately, the acetic acid+LiBr-containing filtrates from the reaction
|
Type
|
ADDITION
|
Details
|
mix
|
Type
|
CONCENTRATION
|
Details
|
were concentrated to a small volume on rotovap
|
Type
|
ADDITION
|
Details
|
the produced salt-rich residue was diluted with water 0.6 L
|
Type
|
CUSTOM
|
Details
|
obtained from the methanolic filtrates
|
Type
|
CUSTOM
|
Details
|
The solids in the flask were re-suspended by a brief sonication (5 min)
|
Duration
|
5 min
|
Type
|
TEMPERATURE
|
Details
|
the slurry was cooled down on ice bath
|
Type
|
WAIT
|
Details
|
placed into a freezer (−20° C.) for 4 hours
|
Duration
|
4 h
|
Type
|
FILTRATION
|
Details
|
The precipitated product was collected by filtration
|
Type
|
WASH
|
Details
|
washed with ice-cold water
|
Type
|
CUSTOM
|
Details
|
dried by suction
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |